molecular formula C24H26F2N6O B10800759 3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-YL)piperazin-1-YL)pyrazin-2-YL)ethyl)propanamide

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-YL)piperazin-1-YL)pyrazin-2-YL)ethyl)propanamide

Cat. No.: B10800759
M. Wt: 452.5 g/mol
InChI Key: WQYZERNSONBUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-difluorophenyl group attached to a propanamide backbone, which is further linked to a pyrazine ring substituted with a piperazine-pyridyl moiety. The pyrazine core may enhance solubility and hydrogen-bonding interactions, while the difluorophenyl group could improve metabolic stability and target affinity compared to non-fluorinated analogs.

Properties

Molecular Formula

C24H26F2N6O

Molecular Weight

452.5 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-N-[1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)

InChI Key

WQYZERNSONBUCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F

Origin of Product

United States

Biological Activity

The compound 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-YL)piperazin-1-YL)pyrazin-2-YL)ethyl)propanamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A difluorophenyl group
  • A piperazine moiety
  • A pyrazine derivative

This structural complexity is crucial for its interaction with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

1. Neurotransmitter Receptor Modulation

The compound has been investigated for its effects on neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Studies have shown that similar piperazine derivatives can act as antagonists or agonists at various receptors, influencing conditions such as anxiety and depression .

2. Anti-inflammatory Properties

In vivo studies demonstrated that certain piperazine derivatives significantly inhibit cellular infiltration in models of allergic lung inflammation. This suggests that the compound may possess anti-inflammatory properties, potentially beneficial in treating respiratory conditions .

3. Antitumor Activity

Some derivatives of piperazine have shown promise in inhibiting tumor growth in various models. For example, compounds structurally related to our target have demonstrated efficacy against glioma cells, indicating a potential role in oncological therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-YL)piperazin-1-YL)pyrazin-2-YL)ethyl)propanamide. Key findings include:

  • Substituent Effects : The presence of fluorine atoms on the phenyl ring enhances receptor binding affinity and selectivity.
  • Piperazine Modifications : Alterations to the piperazine ring can significantly affect pharmacokinetic properties and receptor interactions.

Case Studies

Several studies have explored the biological activity of compounds related to our target:

Study Findings
He et al. (2019)Demonstrated that piperazine derivatives can modulate neurotransmitter receptors effectively, with implications for treating mood disorders .
Chen et al. (2020)Reported on the anti-inflammatory effects of related compounds in murine models, highlighting their potential therapeutic applications .
McCreary et al. (2019)Identified high-affinity binding at dopamine receptors for structurally similar piperazines, suggesting a pathway for developing new antipsychotics .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Propanamide + pyrazine 3,4-Difluorophenyl; pyridyl-piperazine ~500 (estimated)
N-(3-chlorophenyl)-2-(piperazin-1-yl)propanamide Propanamide 3-Chlorophenyl; piperazine 267.75
N-(3,4-dichlorophenyl)-2-(piperazin-1-yl)propanamide Propanamide 3,4-Dichlorophenyl; piperazine 302.20 (estimated)
3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]propanamide Propanamide 4-Methoxyphenyl; tetrahydroquinoline-piperidine ~450 (estimated)
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]-2,2-dimethylpropanamide (8g) Propanamide + pyridine 3,4-Difluorobenzoyl-piperazine; dimethylpropanamide ~550 (estimated)

Key Observations :

  • The target compound uniquely combines pyrazine and pyridyl-piperazine groups, distinguishing it from simpler propanamide derivatives (e.g., ).
  • Chlorophenyl derivatives () lack fluorination, which may result in lower metabolic stability and altered electronic properties.

Key Observations :

  • The target compound’s synthesis likely involves multi-step coupling of the propanamide and pyrazine-piperazine moieties, similar to the low-to-moderate yields seen in .
  • Fluorinated intermediates (e.g., 3,4-difluorophenyl) may require specialized handling, increasing synthesis complexity compared to chlorophenyl derivatives .

Physicochemical Properties and Pharmacokinetics (PK) Predictions

Table 3: Predicted Properties

Compound Name / Identifier logP* Solubility (mg/mL)* Plasma Protein Binding (%)*
Target Compound ~3.5 ~0.05 >90
N-(3-chlorophenyl)-2-(piperazin-1-yl)propanamide ~2.8 ~0.1 85
8g ~4.0 ~0.02 >95

*Calculated using QikProp (Schrödinger) and analogous structures.

Key Observations :

  • The pyrazine-pyridyl system may improve solubility relative to purely aromatic analogs (e.g., 8g ).

Preparation Methods

Nucleophilic Aromatic Substitution

A mixture of 2-chloropyridine and piperazine in acetonitrile under reflux yields 1-(pyridin-2-yl)piperazine. Optimization with triethylamine in DMF at 100°C improves yields to 81.4% by mitigating side reactions.

Table 1: SNAr Conditions for 1-(Pyridin-2-yl)piperazine Synthesis

ReagentsSolventTemperatureTimeYield
Piperazine, Et₃NDMF100°C12 h81.4%
Piperazine, Na₂CO₃CH₃CNReflux24 h67%

Coupling of Pyrazine and Piperazine Moieties

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling between 6-chloropyrazin-2-ethylamine and 1-(pyridin-2-yl)piperazine employs Pd₂(dba)₃ and BINAP in toluene at 90°C.

Table 2: Cross-Coupling Optimization

Catalyst SystemLigandSolventTemp.Yield
Pd₂(dba)₃, BINAPBINAPToluene90°C72%
Pd(OAc)₂, XantPhosXantPhosDioxane100°C58%

Amide Bond Formation

The final step couples 3-(3,4-difluorophenyl)propanoic acid with the ethylamine intermediate using HATU/EDCI.

Representative Procedure :

  • Activation : 3-(3,4-Difluorophenyl)propanoic acid (1.1 eq) is treated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 1 h.

  • Coupling : The activated acid reacts with 1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethylamine at 25°C for 12 h (Yield: 85% ).

Table 3: Amide Coupling Agents Comparison

Coupling AgentBaseSolventYield
HATUDIPEADMF85%
EDCI/HOBtEt₃NCH₂Cl₂78%

Purification and Characterization

Crude products are purified via silica gel chromatography (EtOAc/hexane) or recrystallization. Final compounds are characterized by ¹H/¹³C NMR, HRMS , and HPLC purity >99% .

Challenges and Optimization

  • Regioselectivity : Competing substitution at pyrazine C-2 and C-5 positions necessitates careful control of stoichiometry.

  • Catalyst Loading : Reducing Pd₂(dba)₃ to 2 mol% maintains efficiency while lowering costs.

  • Solvent Choice : Replacing DMF with MeCN in amide coupling improves atom economy .

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazine and piperazine intermediates. Key steps include:

  • Coupling reactions : Amide bond formation between the 3-(3,4-difluorophenyl)propanoyl group and the ethylamine-linked pyrazine-piperazine moiety under carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Heterocyclic assembly : Cyclization of the pyrazine ring using microwave-assisted or reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to ensure regioselectivity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions, especially for distinguishing fluorophenyl and piperazine protons .
  • Mass spectrometry (HRMS) : To confirm molecular weight and detect isotopic patterns from fluorine and chlorine atoms .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity and detect trace impurities .

Q. What preliminary biological screening approaches are recommended?

  • In vitro binding assays : Screen for affinity at serotonin/dopamine receptors due to the piperazine-pyrazine scaffold’s prevalence in CNS targets .
  • Enzymatic inhibition studies : Test against kinases or proteases using fluorescence-based assays, given the compound’s potential ATP-binding site interactions .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety thresholds .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and scalability?

  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify downstream processing .
  • Catalyst screening : Evaluate Pd-based catalysts for Suzuki-Miyaura coupling steps to reduce side products .
  • Flow chemistry : Implement continuous flow systems for exothermic reactions (e.g., amide coupling) to improve reproducibility .

Q. How should contradictory data in binding affinity studies be resolved?

  • Assay validation : Replicate experiments using orthogonal methods (e.g., SPR vs. radioligand binding) to rule out false positives/negatives .
  • Buffer condition analysis : Test pH, ionic strength, and co-solvents (e.g., DMSO tolerance) to identify interference .
  • Structural analogs : Compare results with derivatives lacking the difluorophenyl group to isolate pharmacophore contributions .

Q. What computational strategies predict target selectivity and off-target effects?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs or kinases, prioritizing conserved binding motifs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key residues .
  • Pharmacophore mapping : Generate 3D models in MOE to align with known inhibitors (e.g., risperidone analogs for 5-HT2A_{2A} receptors) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the pyrazine ring with pyrimidine or triazine to evaluate impact on solubility and potency .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the difluorophenyl ring to enhance metabolic stability .
  • Prodrug strategies : Conjugate with ester or carbamate groups to improve oral bioavailability .

Q. What in vivo models are appropriate for efficacy and toxicity evaluation?

  • Rodent behavioral assays : Use forced swim or tail suspension tests for antidepressant activity, given the piperazine moiety’s CNS activity .
  • PK/PD studies : Monitor plasma half-life and brain penetration in Sprague-Dawley rats via LC-MS/MS .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.